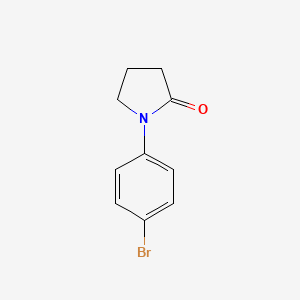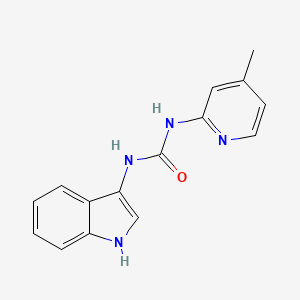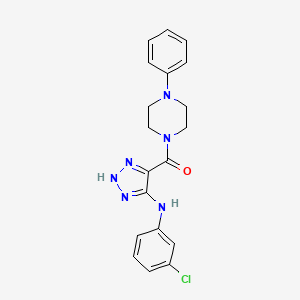![molecular formula C8H9F3N2O3 B2371365 methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate CAS No. 754983-43-2](/img/structure/B2371365.png)
methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate” is a chemical compound with the molecular formula C8H9F3N2O3 . It is a member of the organofluorines, a subclass of compounds that contain a carbon-fluorine bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles . Another method involves the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol at 20 - 80°C for 15 hours .Molecular Structure Analysis
The molecular structure of “methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate” can be derived from its IUPAC name and molecular formula. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .Aplicaciones Científicas De Investigación
- Crop Protection : TFMP derivatives are widely used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics.
Herbicidal Activity
TFMP derivatives have been investigated for their herbicidal properties. For instance, compounds containing the trifluoromethylpyridine motif inhibit root growth in various weed species, including Brassica campestris, Amaranthus retroflexus, Portulaca oleracea, and Digitaria sanguinalis .
Pharmaceutical and Veterinary Applications
TFMP derivatives also find applications beyond agriculture:
- Pharmaceuticals : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are undergoing clinical trials. The unique properties of TFMP contribute to their potential therapeutic effects .
- Veterinary Products : Two veterinary products containing TFMP derivatives have been approved for use .
Indole Derivatives
While not directly related to TFMP, it’s interesting to note that 3-methyl-2-phenyl-1-substituted indole derivatives have been synthesized and investigated for anti-inflammatory and analgesic activities . Although distinct, this highlights the broader impact of organic compounds containing fluorine.
DNA Targeting Agents
In a serendipitous discovery, researchers achieved the synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which serve as DNA targeting agents. This work demonstrates the versatility of fluorinated compounds in diverse fields .
Propiedades
IUPAC Name |
methyl 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-5(8(9,10)11)3-6(12-13)16-4-7(14)15-2/h3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILJPRDZBWSNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)


![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)
![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2371304.png)